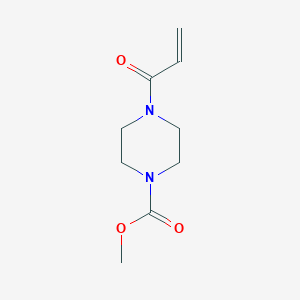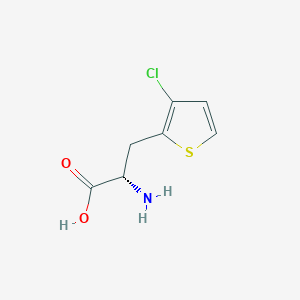![molecular formula C27H27NO10 B15156958 [3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate: is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including acetoxy, dioxoisoindolyl, phenylmethoxy, and oxanyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxanyl ring: This step involves the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the dioxoisoindolyl group: This can be achieved through a condensation reaction with an appropriate phthalic anhydride derivative.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Phenylmethoxylation: The phenylmethoxy group is introduced via a nucleophilic substitution reaction using a phenylmethoxy halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.
Reduction: Reduction reactions can target the dioxoisoindolyl group, potentially converting it to a dihydroisoindolyl derivative.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Phenylmethoxy derivatives with additional oxygen-containing functional groups.
Reduction: Dihydroisoindolyl derivatives.
Substitution: Compounds with new functional groups replacing the acetoxy groups.
Applications De Recherche Scientifique
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and phenylmethoxy groups can facilitate binding to these targets, while the dioxoisoindolyl group may participate in redox reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate: Similar structure but with a methoxy group instead of a phenylmethoxy group.
[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethoxyoxan-2-yl]methyl acetate: Similar structure but with an ethoxy group instead of a phenylmethoxy group.
Uniqueness
- The presence of the phenylmethoxy group in [3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate provides unique steric and electronic properties, which can influence its reactivity and binding affinity in biochemical applications.
Propriétés
Formule moléculaire |
C27H27NO10 |
|---|---|
Poids moléculaire |
525.5 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H27NO10/c1-15(29)34-14-21-23(36-16(2)30)24(37-17(3)31)22(27(38-21)35-13-18-9-5-4-6-10-18)28-25(32)19-11-7-8-12-20(19)26(28)33/h4-12,21-24,27H,13-14H2,1-3H3 |
Clé InChI |
ZBWDFGPGCXFUBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)



![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)

![(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B15156936.png)
![6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B15156941.png)
![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
